molecular formula C11H13N5O2 B8110097 N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B8110097
M. Wt: 247.25 g/mol
InChI Key: CSCWQIURHPVUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide is a novel chemical compound designed for research applications. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two privileged heterocyclic scaffolds: the tetrahydroimidazopyrazine core and an isoxazole carboxamide moiety. The tetrahydroimidazopyrazine structure is a recognized pharmacophore in drug discovery. Research into similar structural analogs has shown that this core can be engineered to inhibit specific biological targets. For instance, beta-amino tetrahydroimidazo[1,2-a]pyrazine derivatives have been investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type II diabetes . Furthermore, tetrahydroimidazopyrazine and tetrahydrotriazolopyrazine cores are featured in modern research, such as in patents for IL4I1 inhibitors , which are being explored for use in immuno-oncology, particularly in combination with PD-1 antagonists . The isoxazole-carboxamide component of the molecule is also a structure of high research value. Isoxazole-carboxamide derivatives have demonstrated a range of potent biological activities in scientific studies. Recent research has focused on synthesizing novel isoxazole-carboxamide derivatives and evaluating their anticancer properties . These compounds have shown promising in-vitro cytotoxic effects against various cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The combination of these two subunits into a single molecule suggests potential for multifaceted biological activity, making it a valuable tool for researchers probing new therapeutic pathways, especially in oncology and immunology . Researchers can utilize this compound to investigate structure-activity relationships (SAR), mechanism of action (MoA) studies, and as a building block for further chemical synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(9-1-2-15-18-9)14-6-8-5-13-10-7-12-3-4-16(8)10/h1-2,5,12H,3-4,6-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCWQIURHPVUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2CNC(=O)C3=CC=NO3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide can be contextualized through comparison with structurally related compounds. Key analogs and their characteristics are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydroimidazo-Fused Derivatives

Compound Structure Core Heterocycle Substituents Biological Activity Key Data/Findings References
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives (e.g., 8d, 8e, 8f) Pyrimidine Hydrazone Antibacterial Zone of inhibition: 30–33 mm (E. coli, S. aureus); 22–25 mm (P. aeruginosa)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives Pyridine Varied (e.g., aryl, alkyl) Antifungal Selective activity against Candida species; moderate-to-high MIC values
Tetrahydroimidazo[1,2-a]pyrazine derivatives (Gaq protein inhibitors) Pyrazine Peptidic modifications Protein inhibition (Gαq) Combinatorial modifications enhance selectivity and potency
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide (Z36-MP5) Pyridine Benzamide Immunotherapy (melanoma) Induced tumor regression in murine models; IC₅₀ values pending
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Pyrazine Ester Synthetic precursor CAS RN: 623564-18-1; mp: 164–167°C; used as a reagent in combinatorial chemistry
Target Compound Pyrazine Isoxazole-5-carboxamide Inferred versatility Likely improved solubility and target engagement vs. hydrazones/esters

Key Observations:

Core Heterocycle Influence: Pyrimidine vs. Pyrazine: Pyrimidine-based hydrazones () exhibit broad-spectrum antibacterial activity, while pyrazine derivatives () are tailored for protein inhibition. Pyridine vs. Pyrazine: Pyridine derivatives () show antifungal and immunomodulatory activities, whereas pyrazines (e.g., Gaq inhibitors) target intracellular signaling pathways. The additional nitrogen in pyrazines could confer distinct electronic properties, affecting binding kinetics .

Substituent Effects: Hydrazones (): These groups confer antibacterial potency but may limit metabolic stability due to hydrolytic susceptibility. Isoxazole-5-carboxamide (Target Compound): The isoxazole ring’s rigidity and polarity likely improve pharmacokinetics (e.g., oral bioavailability) compared to hydrazones. Its carboxamide linkage mimics natural peptide bonds, facilitating interactions with enzymes or receptors . Benzamide (): The aromatic bulk in Z36-MP5 supports hydrophobic interactions in immunotherapy targets, whereas the smaller isoxazole in the target compound may favor different binding pockets.

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods used for Z36-MP5 (), leveraging carbodiimide- or HATU-mediated amide coupling. Ethyl pyrazine carboxylates () serve as versatile intermediates for further functionalization .

Biological Potential: While direct data are lacking, the target compound’s hybrid structure combines features of antibacterial (pyrimidine/pyrazine core), antifungal (heterocyclic diversity), and protein-inhibitory (combinatorial modifications) analogs. Its isoxazole substituent may uniquely position it for antiviral or anti-inflammatory applications, pending empirical validation.

Biological Activity

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities through case studies and research findings.

Molecular Structure

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1422142-20-8

Physical Properties

The compound is characterized by its isoxazole and imidazo[1,2-a]pyrazine moieties, which contribute to its biological activity. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyrazine core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Isoxazole Ring : The isoxazole moiety is introduced via nucleophilic substitution or coupling reactions.
  • Carboxamide Formation : The final step involves the conversion of a suitable precursor into the carboxamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:

  • Case Study 1 : A series of isoxazole-carboxamide derivatives were tested against various cancer cell lines (MCF-7, HeLa) showing promising IC50 values ranging from 15.48 to 39.80 μg/ml depending on the specific derivative used .
CompoundCell LineIC50 (μg/ml)
2dHeLa15.48
2aMCF-739.80

Antioxidant Activity

The antioxidant properties were evaluated using the DPPH assay:

  • Case Study 2 : Compound 2a exhibited significant antioxidant activity with an IC50 value of 7.8 ± 1.21 μg/ml compared to Trolox (IC50 = 2.75 μg/ml), indicating its potential as a free radical scavenger .

Selective Antibacterial Activity

The compound also demonstrates selective antibacterial properties:

  • Case Study 3 : Compounds derived from similar structures showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values around 8 μM for some derivatives .

Research indicates that these compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels within the cells. This mechanism aligns with findings that show a delay in the G2/M phase of the cell cycle in treated cells .

Q & A

Q. What are the key considerations in designing a synthetic route for N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the imidazo[1,2-a]pyrazine core with the isoxazole carboxamide moiety. Key steps include:
  • Core Preparation : Use cyclization reactions (e.g., acid-catalyzed or microwave-assisted) to form the tetrahydroimidazo[1,2-a]pyrazine ring .
  • Coupling Strategy : Employ peptide coupling reagents like HATU or EDCI for amide bond formation between the imidazo[1,2-a]pyrazine methylamine and isoxazole-5-carboxylic acid .
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) is critical for isolating the final product .
  • Yield Optimization : Adjust solvent polarity (DMF or THF) and reaction temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyrazine ring and isoxazole substitution patterns. CDCl3 or DMSO-d6 are preferred solvents .
  • HRMS : Validate molecular weight and isotopic distribution to rule out impurities .
  • IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to verify functional group integrity .
  • X-ray Crystallography (if crystals form): Resolve ambiguities in stereochemistry or ring conformation .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
  • Pre-activation of Carboxylic Acid : Convert the isoxazole-5-carboxylic acid to its acyl chloride using SOCl2 or Tf2O .
  • Catalytic Additives : Add DMAP or HOAt to enhance coupling efficiency in amide bond formation .
  • Ultrasound-assisted Reactions : Improve reaction kinetics and reduce aggregation, increasing yields by 15–20% compared to traditional methods .
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., amines) on the imidazo[1,2-a]pyrazine core to prevent side reactions .

Q. What strategies resolve contradictory activity data in different assay models?

  • Methodological Answer : Discrepancies may stem from assay-specific variables. Mitigation approaches:
  • Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) across models .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain assays skews results .
  • SAR Analysis : Compare analogs (e.g., pyrazine vs. pyridine substitutions) to identify structural determinants of activity .
  • Orthogonal Assays : Validate hits using both cell-based (e.g., luciferase reporter) and biochemical (e.g., FP-binding) assays .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize derivatives with variations in:
  • Imidazo[1,2-a]pyrazine : Modify substituents at positions 3 (methyl vs. ethyl) and 8 (carboxylate vs. amide) .
  • Isoxazole : Replace the 5-carboxamide with thiadiazole or oxadiazole groups to probe electronic effects .
  • Biological Profiling : Test analogs against target panels (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC50/EC50) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound?

  • Methodological Answer : Solubility discrepancies often arise from:
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC or PXRD .
  • pH Dependence : Measure solubility in buffers (pH 1–7.4) to account for ionization of the carboxamide group .
  • Co-solvent Effects : Use ternary phase diagrams to optimize solubilizers (e.g., PEG-400 or cyclodextrins) .

Experimental Design

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :
  • Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to calculate bioavailability (F%) and half-life (t1/2) .
  • Tissue Distribution : Employ LC-MS/MS to quantify compound levels in plasma, liver, and brain .
  • Metabolite ID : Perform HRMS/MS to identify phase I/II metabolites in urine and bile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.